molecular formula C12H17NO4 B1268868 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid CAS No. 54503-18-3

3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid

Cat. No. B1268868
CAS RN: 54503-18-3
M. Wt: 239.27 g/mol
InChI Key: OOKYWAXNZYBZER-UHFFFAOYSA-N
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Description

3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid, also known as EMPA, is an organic compound with a unique chemical structure. EMPA has been studied extensively in the scientific community due to its potential applications in medicine, biochemistry, and pharmacology. This article will discuss the synthesis method of EMPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Molecular Structure and Interactions

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, demonstrates unique nonhydrogen bonding interactions like N⋯π and O⋯π types, forming distinct molecular structures like zigzag double-ribbons and 1-D double-columns in crystal packing (Zhang, Wu, & Zhang, 2011).

X-ray Crystallography and Spectroscopy

  • The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized by X-ray crystallography and spectroscopy, revealing its crystallization in a specific space group and a structure stabilized through various molecular interactions, as analyzed by Hirshfeld surface analysis, PIXEL energy, NBO, AIM, and DFT calculations (Venkatesan et al., 2016).

Functional Modification in Polymer Science

  • A study on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, shows increased swelling of amine-modified polymers and suggests applications in medical fields due to their enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015).

Synthesis for Pharmaceutical Agonists

  • Synthesis of related compounds for the development of potent PPARγ agonists, crucial in pharmaceutical research, was achieved through a specific synthetic route involving copper(I) catalyzed N-arylation (Reynolds & Hermitage, 2001).

Corrosion Inhibition Studies

  • Schiff's bases derived from cysteine and similar compounds, including 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, were synthesized and evaluated for their corrosion inhibition properties on mild steel, demonstrating significant efficiency and potential for industrial applications (Gupta et al., 2016).

properties

IUPAC Name

3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-3-17-10-5-4-8(6-11(10)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKYWAXNZYBZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345125
Record name 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54503-18-3
Record name β-Amino-4-ethoxy-3-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54503-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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